molecular formula C3H8N2S B13649709 2-(Methylamino)ethanethioamide

2-(Methylamino)ethanethioamide

Cat. No.: B13649709
M. Wt: 104.18 g/mol
InChI Key: AGRMJPYDEJONLL-UHFFFAOYSA-N
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Description

2-(Methylamino)ethanethioamide is a thioamide derivative characterized by a methylamino group (-NHCH₃) attached to an ethanethioamide backbone. Its molecular structure (C₃H₈N₂S) includes a thioamide (-C(S)NH₂) functional group, which confers unique chemical reactivity and biological activity. The compound is often studied in hydrochloride salt form (CAS 118020-65-8) to enhance solubility and stability . Thioamides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to act as thiopeptide precursors or enzyme inhibitors .

Properties

IUPAC Name

2-(methylamino)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMJPYDEJONLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethanethioamide typically involves the reaction of ethanethioamide with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Methylamino)ethanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Similarity Score Key Substituent
2-(Dimethylamino)ethanethioamide 27507-28-4 0.95 Dimethylamino (-N(CH₃)₂)
2-(Methylamino)ethanethioamide hydrochloride 118020-65-8 0.90 Methylamino (-NHCH₃) + HCl salt
2-(4-Methylpiperazin-1-yl)ethanethioamide 164926-91-4 0.86 4-Methylpiperazine ring

Key Observations :

  • Methylamino vs. However, the methylamino group may offer better hydrogen-bonding capacity, influencing receptor binding .
  • Hydrochloride Salts: The hydrochloride form of this compound improves aqueous solubility, a critical factor for pharmaceutical formulation.
  • Piperazine Derivative : The 4-methylpiperazine analog (similarity 0.86) introduces a cyclic amine, which could modulate pharmacokinetic properties such as metabolic stability and bioavailability .

Reactivity Comparison :

  • The methylamino group in this compound may reduce steric hindrance during nucleophilic substitution compared to bulkier analogs like the piperazine derivative, enabling faster reaction kinetics in synthesis .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property This compound HCl 2-(Dimethylamino)ethanethioamide 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
Physical State Solid (hydrochloride) Likely solid (free base) Yellow oil (solidifies in air)
Solubility High in polar solvents (HCl salt) Moderate in organic solvents Low in water, soluble in DCM/THF
Stability Stable under refrigeration Air-sensitive (free base) Air-sensitive (solidifies with oxidation)

Notable Trends:

  • Hydrochloride salts (e.g., 118020-65-8) generally exhibit superior stability and handling compared to free bases or non-ionic derivatives .
  • Aryl-substituted thioamides (e.g., trifluoromethylphenyl in ) display lower aqueous solubility due to hydrophobic substituents.

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